molecular formula C10H9IN4O B8503775 N-(6-iodoimidazo[1,2-b]pyridazin-2-yl)cyclopropanecarboxamide

N-(6-iodoimidazo[1,2-b]pyridazin-2-yl)cyclopropanecarboxamide

Cat. No.: B8503775
M. Wt: 328.11 g/mol
InChI Key: UNNFRMZWZRJHBF-UHFFFAOYSA-N
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Description

N-(6-iodoimidazo[1,2-b]pyridazin-2-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C10H9IN4O and its molecular weight is 328.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H9IN4O

Molecular Weight

328.11 g/mol

IUPAC Name

N-(6-iodoimidazo[1,2-b]pyridazin-2-yl)cyclopropanecarboxamide

InChI

InChI=1S/C10H9IN4O/c11-7-3-4-9-12-8(5-15(9)14-7)13-10(16)6-1-2-6/h3-6H,1-2H2,(H,13,16)

InChI Key

UNNFRMZWZRJHBF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=CN3C(=N2)C=CC(=N3)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To the mixture of 6-iodo-imidazo[1,2-b]pyridazin-2-ylamine (130 mg, 0.5 mmol, 1 eq) and N,N-diisopropylethylamine (0.26 mL, 3 eq) in anhydrous dichloromethane (10 mL) at room temperature was added dropwise cyclopropane carbonyl chloride (0.26 mL, 3 eq). After the reaction mixture was stirred at ambient temperature for two hours, it was partitioned between saturated aqueous sodium bicarbonate and ethyl acetate (with 10% THF added). The organic layer was isolated, washed with brine, and dried with anhydrous sodium sulfate. The upper clear solution was decanted, concentrated, and the residue was subject to a gradient column chromatography (from DCM to MeOH-DCM 1:30) to give N-(6-iodoimidazo[1,2-b]pyridazin-2-yl)cyclopropanecarboxamide as a white powder in amount of 51 mg.
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
0.26 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution (10 mL) of 6-iodoimidazo[1,2-b]pyridazin-2-amine (1.0 g, 3.85 mmol) in N,N-dimethylacetamide was added cyclopropylcarbonyl chloride (0.38 mL, 4.23 mmol), and the mixture was stirred at room temperature for 4 hr. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate/tetrahydrofuran. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate, and filtrated. The solvent was evaporated under reduced pressure, and the residue was washed with hexane/ethyl acetate (4/1) to give the title compound (1.01 g, 80%) as a dark brown powder.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.38 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Yield
80%

Synthesis routes and methods III

Procedure details

Compound 3C was synthesized according to a procedure analogous to that described in International Patent Publication No. WO 2008/06192 (Takeda Pharmaceutical Company Limited), which is incorporated by reference herein in its entirety. 6-Iodoimidazo[1,2-b]pyridazin-2-amine hydrochloride (4.45 g, 17.11 mmol) and cyclopropanecarbonyl chloride (1.35 mL, 18.82 mmol) were dissolved in DMA (85 mL) and stirred for 3 hours at ambient temperature. The reaction mixture was then poured into water (400 mL) resulting in the formation of a brown precipitate. The solid was filtered and dried under vacuum to give N-(6-iodoimidazo[1,2-b]pyridazin-2-yl)cyclopropanecarboxamide (4.2 g, 77%). 1H NMR (400 MHz, DMSO-d6) δ=11.21 (s, 1 H), 8.26-8.17 (m, 1 H), 7.74 (d, J=9.3 Hz, 1 H), 7.49 (d, J=9.1 Hz, 1 H), 2.07-1.87 (m, 1 H), 0.97-0.77 (m, 4 H) ESI-MS:m/z 329.1 (M+H)+.
Name
6-Iodoimidazo[1,2-b]pyridazin-2-amine hydrochloride
Quantity
4.45 g
Type
reactant
Reaction Step One
Quantity
1.35 mL
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two

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